5-(4-cyanophenyl)furan-2-carboxylic Acid

Catalog No.
S1933463
CAS No.
52938-94-0
M.F
C12H7NO3
M. Wt
213.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-cyanophenyl)furan-2-carboxylic Acid

CAS Number

52938-94-0

Product Name

5-(4-cyanophenyl)furan-2-carboxylic Acid

IUPAC Name

5-(4-cyanophenyl)furan-2-carboxylic acid

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15)

InChI Key

QSWFKKSKRNCSDY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O

5-(4-Cyanophenyl)furan-2-carboxylic Acid is an organic compound characterized by its unique structure, which includes a furan ring and a carboxylic acid functional group. Its chemical formula is C₁₂H₇N₁O₃, and it features a cyanophenyl substituent at the 5-position of the furan ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its aromatic properties and functional groups that allow for various chemical modifications.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Reduction: The cyano group can be reduced to an amine under specific conditions.
  • Nucleophilic Substitution: The carboxylic acid can undergo nucleophilic substitution reactions, particularly in the presence of activating agents.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several methods exist for synthesizing 5-(4-Cyanophenyl)furan-2-carboxylic Acid:

  • Condensation Reactions: Combining 4-cyanobenzaldehyde with furan-2-carboxylic acid under acidic conditions.
  • Electrophilic Aromatic Substitution: Utilizing furan derivatives and introducing the cyanophenyl group through electrophilic substitution reactions.
  • Diazotization: Reacting 4-cyanobenzenediazonium chloride with suitable furan derivatives under Meerwein conditions .

These methods allow for efficient synthesis while providing opportunities for further functionalization.

5-(4-Cyanophenyl)furan-2-carboxylic Acid has several applications:

  • Pharmaceuticals: Its potential as an anti-inflammatory or anticancer agent makes it a candidate for drug development.
  • Material Science: Used in the synthesis of polymers and other materials due to its functional groups that facilitate cross-linking and polymerization.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .

Studies on the interactions of 5-(4-Cyanophenyl)furan-2-carboxylic Acid with various biological targets are ongoing. Preliminary findings suggest that it may interact with enzymes involved in inflammatory pathways and cancer progression. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 5-(4-Cyanophenyl)furan-2-carboxylic Acid, including:

Compound NameStructure FeaturesUnique Aspects
5-(3-Cyanophenyl)furan-2-carboxylic AcidSimilar furan structure; different cyanophenyl positionExhibits different biological activities
5-(4-Methoxyphenyl)furan-2-carboxylic AcidContains a methoxy group instead of a cyano groupPotentially different reactivity
5-(2-Chlorophenyl)furan-2-carboxylic AcidChlorine substituent instead of cyanideDifferent electronic properties

These compounds differ primarily in their substituents, which significantly influence their chemical reactivity and biological activity. The unique combination of the cyanophenyl group and the furan ring in 5-(4-Cyanophenyl)furan-2-carboxylic Acid sets it apart from these similar compounds, potentially leading to distinct pharmacological profiles .

XLogP3

2.2

Wikipedia

5-(4-cyanophenyl)furan-2-carboxylic Acid

Dates

Modify: 2023-08-16

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